molecular formula C13H11F2NO3 B15064855 Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate

Cat. No.: B15064855
M. Wt: 267.23 g/mol
InChI Key: RGPFOZMYFYVSNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate typically involves the reaction of 5,8-difluoroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate is unique due to the specific positioning of the fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule in drug discovery and development .

Properties

Molecular Formula

C13H11F2NO3

Molecular Weight

267.23 g/mol

IUPAC Name

ethyl 2-(5,8-difluoroquinolin-4-yl)oxyacetate

InChI

InChI=1S/C13H11F2NO3/c1-2-18-11(17)7-19-10-5-6-16-13-9(15)4-3-8(14)12(10)13/h3-6H,2,7H2,1H3

InChI Key

RGPFOZMYFYVSNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)F

Origin of Product

United States

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